molecular formula C8H16O3 B8039293 3,5-Dimethoxyhexanal

3,5-Dimethoxyhexanal

Cat. No.: B8039293
M. Wt: 160.21 g/mol
InChI Key: MJSVCHIPSRCCAI-UHFFFAOYSA-N
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Description

3,5-Dimethoxyhexanal is an organic compound with the molecular formula C8H16O3. It is characterized by the presence of two methoxy groups attached to the third and fifth carbon atoms of a hexanal chain. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxyhexanal typically involves the reaction of hexanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyhexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

3,5-Dimethoxyhexanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s potential biological activities make it a subject of study in various biological assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxyhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by forming stable radicals, which helps in scavenging reactive oxygen species. Additionally, it may interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzaldehyde: Similar structure but with a benzene ring instead of a hexanal chain.

    3,5-Dimethoxyphenol: Contains a phenol group instead of an aldehyde group.

    3,5-Dimethoxyacetophenone: Has a ketone group instead of an aldehyde group .

Uniqueness

3,5-Dimethoxyhexanal is unique due to its specific arrangement of methoxy groups on a hexanal chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethoxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(10-2)6-8(11-3)4-5-9/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSVCHIPSRCCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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